N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethoxypropyl Group: This step involves the reaction of the benzothiophene derivative with ethoxypropyl isocyanate under controlled conditions.
Coupling with Chromene Derivative: The final step involves coupling the benzothiophene intermediate with a chromene derivative, typically using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and can be catalyzed by acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms.
Biology: It may have potential as a probe for studying biological processes, particularly those involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include:
Molecular Targets: Potential targets might include enzymes or receptors that interact with the benzothiophene or chromene moieties.
Pathways: The compound could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-1-benzopyran-2-carboxamide
- N-{3-[(3-ethoxypropyl)carbamoyl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzothiophene and chromene structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N2O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-13-7-12-27-25(31)22-18-8-5-6-9-21(18)34-26(22)28-24(30)20-14-19(29)17-11-10-15(2)16(3)23(17)33-20/h10-11,14H,4-9,12-13H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
OQQTWCQOYZRQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
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